molecular formula C18H18N2O4 B027741 (S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester CAS No. 71404-99-4

(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester

Cat. No. B027741
CAS RN: 71404-99-4
M. Wt: 326.3 g/mol
InChI Key: BOQJARCVFUIRKV-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of azetidine and oxetane ethers, including structures similar to our compound of interest, can be achieved through Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. This process allows the selective activation of tertiary benzylic alcohols of the 4-membered rings, reacting with simple alcohols to form the ethers. Such approaches avoid the use of strong bases and halide alkylating agents, leveraging alcohol libraries for diverse synthesis applications (Saejong et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds like our subject involves small, polar, and non-planar motifs, with oxetanes serving as interesting surrogates for carbonyl-containing functional groups. The structural design of such molecules is critical for their stability and reactivity, influencing their chemical properties and potential applications in medicinal chemistry and materials science.

Chemical Reactions and Properties

Chemical reactions involving N-benzyloxycarbamate derivatives, which are structurally related to our compound, have been developed for the synthesis of hydroxamic acids. These reactions utilize N-alkylation and reaction with stabilized carbon nucleophiles to yield functionalized protected hydroxamic acids. This methodology demonstrates the chemical versatility and potential applications of such compounds in chelation and separation chemistry (Liu et al., 2009).

Scientific Research Applications

1. Polymerization and Material Science

(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester is explored in the field of polymerization. Studies have focused on the anionic ring-opening polymerization behavior of cyclic carbonates derived from amino acids, including l-serine and l-threonine-based cyclic carbonates. These monomers, synthesized through reactions involving N-benzyloxycarbonyl-l-serine (Z-Ser), have been used to obtain corresponding polycarbonates, which are of interest in material science due to their potential applications in biodegradable polymers and environmentally friendly materials (Sanda, Kamatani, & Endo, 2001).

2. Analytical Chemistry and Chromatography

In analytical chemistry, this compound has been used as a derivatization reagent for the fluorescence analysis of primary, secondary, and tertiary alcohols in high-performance liquid chromatography. This application is crucial for the sensitive detection and quantification of these alcohols, enhancing the capabilities of chromatographic analysis (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

3. Synthesis of Hydroxamic Acids

This compound plays a role in the synthesis of hydroxamic acids, which are important chelators of hard metal ions like Fe(III). These acids have applications in therapeutic, diagnostic, and separation chemistry. The N-benzyloxycarbamic acid ethyl ester, a related compound, is utilized for the preparation of hydroxamic acids, demonstrating its utility in synthetic organic chemistry and the development of metal binding hosts (Liu, Jacobs, & Gopalan, 2009).

4. Antibacterial Research

Compounds derived from (S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester have been investigated for their antibacterial properties. For instance, azetidinones derived from quinazolin-4(3H)-one have been synthesized and shown to exhibit significant antibacterial activity, highlighting the compound's potential in the development of new antibacterial agents (Patel & Patel, 2011).

properties

IUPAC Name

benzyl N-[(3S)-2-oxo-1-phenylmethoxyazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17-16(11-20(17)24-13-15-9-5-2-6-10-15)19-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQJARCVFUIRKV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472288
Record name (S)-[1-(BENZYLOXY)-2-OXO-3-AZETIDINYL]CARBAMIC ACID BENZYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester

CAS RN

71404-99-4
Record name (S)-[1-(BENZYLOXY)-2-OXO-3-AZETIDINYL]CARBAMIC ACID BENZYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester
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(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester
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(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester
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(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester

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